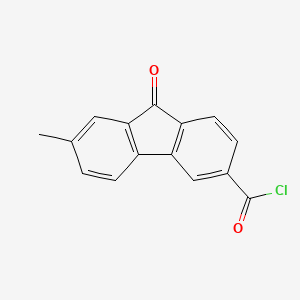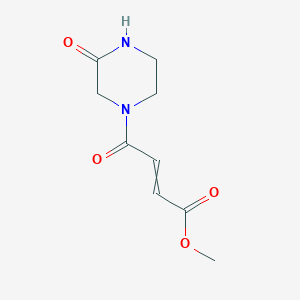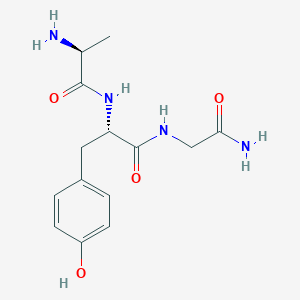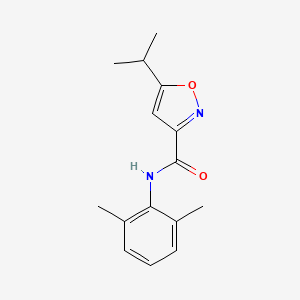
7-Methyl-9-oxo-9H-fluorene-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-9-oxo-9H-fluorene-3-carbonyl chloride is a chemical compound with the molecular formula C15H11ClO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carbonyl chloride group at the 3-position and a methyl group at the 7-position of the fluorene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-9-oxo-9H-fluorene-3-carbonyl chloride typically involves the chlorination of 7-Methyl-9-oxo-9H-fluorene-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the carboxylic acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the evolution of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases, resulting in the formation of the desired carbonyl chloride compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. The process would be optimized for efficiency, yield, and safety, with considerations for the handling and disposal of by-products such as SO2 and HCl. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human exposure to hazardous chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-9-oxo-9H-fluorene-3-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction Reactions: The carbonyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group at the 7-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild to moderate conditions, often in the presence of a base like pyridine or triethylamine.
Reduction: Reducing agents like LiAlH4 or NaBH4 are used in aprotic solvents such as tetrahydrofuran (THF) or diethyl ether.
Oxidation: Strong oxidizing agents like KMnO4 or CrO3 are used in acidic or basic aqueous solutions.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions with amines and alcohols, respectively.
Alcohols: Formed from the reduction of the carbonyl group.
Carboxylic Acids: Formed from the oxidation of the methyl group.
Wissenschaftliche Forschungsanwendungen
7-Methyl-9-oxo-9H-fluorene-3-carbonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and as a building block for bioactive molecules.
Industrial Applications: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Methyl-9-oxo-9H-fluorene-3-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Methyl-9H-fluorene-9-carbonyl chloride: Similar structure but lacks the 7-methyl group.
9-Oxo-9H-fluorene-3-carbonyl chloride: Similar structure but lacks the 7-methyl group.
7-Methyl-9-oxo-9H-fluorene-4-carbonyl chloride: Similar structure but with the carbonyl chloride group at the 4-position.
Uniqueness
7-Methyl-9-oxo-9H-fluorene-3-carbonyl chloride is unique due to the specific positioning of the methyl and carbonyl chloride groups, which can influence its reactivity and the types of derivatives formed
Eigenschaften
CAS-Nummer |
136682-16-1 |
|---|---|
Molekularformel |
C15H9ClO2 |
Molekulargewicht |
256.68 g/mol |
IUPAC-Name |
7-methyl-9-oxofluorene-3-carbonyl chloride |
InChI |
InChI=1S/C15H9ClO2/c1-8-2-4-10-12-7-9(15(16)18)3-5-11(12)14(17)13(10)6-8/h2-7H,1H3 |
InChI-Schlüssel |
WVUPMZBZIIAWSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C3=C(C2=O)C=CC(=C3)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)

![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)

![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)
![N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine](/img/structure/B14275696.png)

![N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine](/img/structure/B14275698.png)


